1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one
CAS No.: 52606-31-2
Cat. No.: VC19635066
Molecular Formula: C14H10O5
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52606-31-2 |
|---|---|
| Molecular Formula | C14H10O5 |
| Molecular Weight | 258.23 g/mol |
| IUPAC Name | 1,3-dihydroxy-6-methoxyxanthen-9-one |
| Standard InChI | InChI=1S/C14H10O5/c1-18-8-2-3-9-11(6-8)19-12-5-7(15)4-10(16)13(12)14(9)17/h2-6,15-16H,1H3 |
| Standard InChI Key | FBCJENFSGKDPKE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one is defined by the IUPAC name 1,3-dihydroxy-6-methoxyxanthen-9-one. Its structure comprises a xanthene backbone (a dibenzopyran system) with hydroxyl groups at positions 1 and 3 and a methoxy group at position 6 (Figure 1) . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.23 g/mol |
| CAS Number | 52606-31-2 |
| Synonyms | 1,3-Dihydroxy-6-methoxyxanthone |
| Purity (Commercial) | ≥97% (HPLC) |
The compound’s planar structure and oxygen-rich functional groups contribute to its polarity, with a calculated LogP value of approximately 2.37, indicating moderate lipophilicity .
Structural Comparison with Related Xanthones
Methoxy- and hydroxy-substituted xanthones exhibit varied bioactivities depending on substitution patterns. For instance:
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1,3,6-Trihydroxy-9H-xanthen-9-one: Lacks the 6-methoxy group but shares hydroxyls at positions 1 and 3. This analog demonstrated cytotoxic effects against multidrug-resistant cancer cells (IC 0.8–0.9 μg/mL) .
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1,3-Dihydroxy-5-methoxy-9H-xanthen-9-one (CAS 6563-47-9): Differs in methoxy placement (position 5) and is reported in Hypericum japonicum and Canscora alata .
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1,3-Dihydroxy-2-methoxy-9H-xanthen-9-one (CAS 87339-74-0): Methoxy at position 2, isolated from Polygala fallax .
These positional isomers highlight how subtle structural changes influence solubility, receptor interactions, and bioactivity.
Synthesis and Isolation
Synthetic Routes
While no direct synthesis protocol for 1,3-dihydroxy-6-methoxy-9H-xanthen-9-one is documented in the literature, analogous xanthones are typically synthesized via:
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Eaton’s Reagent-Mediated Cyclization: A mixture of phosphorus pentoxide and methanesulfonic acid facilitates intramolecular coupling of substituted benzoic acids and phloroglucinol derivatives . For example, 1,3,6-trihydroxy-9H-xanthen-9-one was synthesized in 90–95% yield using this method .
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Natural Product Derivatization: Methoxylation of hydroxylated xanthones via methylation reagents (e.g., methyl iodide) under basic conditions.
Natural Occurrence
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Hypericum spp.: Known for producing 1,3,5-trioxygenated xanthones .
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Garcinia spp.: Rich in prenylated xanthones like gambogic acid .
Physicochemical Properties
Spectral Data
Although experimental spectral data for the 6-methoxy derivative are scarce, related compounds provide insights:
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UV-Vis: Xanthones typically absorb at 240–260 nm (π→π* transitions) and 300–350 nm (n→π* transitions) .
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NMR: Methoxy groups resonate at δ 3.8–4.0 ppm (singlet), while aromatic protons appear between δ 6.0–7.5 ppm .
Stability and Solubility
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